![molecular formula C9H13N3O3 B6605677 4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate CAS No. 2243508-04-3](/img/structure/B6605677.png)
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate, commonly known as AMPOP, is an organic compound with a wide range of applications in the scientific community. This compound is a colorless, crystalline solid with a melting point of approximately 150°C, and is soluble in water and most organic solvents. It has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. In
Applications De Recherche Scientifique
AMPOP has been used in numerous scientific studies due to its unique properties and potential for a variety of applications. It has been used in the study of enzyme kinetics, as a substrate for enzymes, and as a model compound for studying enzyme-catalyzed reactions. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure of DNA. In addition, AMPOP has been used in the study of the pharmacokinetics of drugs, as a model compound for studying drug metabolism, and as a tool for the development of new drugs.
Mécanisme D'action
AMPOP is an organic compound that acts as an enzyme substrate and is involved in the catalytic reactions of enzymes. When AMPOP binds to an enzyme, it undergoes a conformational change that results in the formation of an enzyme-AMPOP complex. This complex then undergoes a series of chemical reactions that result in the formation of the desired product. The exact mechanism of action of AMPOP is not fully understood, but it is believed to involve the formation of an intermediate complex between the enzyme and AMPOP, followed by a series of chemical reactions that result in the formation of the desired product.
Biochemical and Physiological Effects
AMPOP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that AMPOP can inhibit the activity of enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In addition, AMPOP has been shown to inhibit the activity of other enzymes, including proteases and phosphatases, which are involved in the breakdown of proteins and nucleic acids. Furthermore, AMPOP has been shown to have anti-inflammatory and antioxidant effects, as well as to modulate the activity of the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
AMPOP has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is soluble in a variety of solvents, including water. Furthermore, it is relatively stable and has a low toxicity profile. However, there are some limitations to using AMPOP in laboratory experiments. For example, it is not very soluble in organic solvents, and it can be difficult to purify. In addition, it can be difficult to quantify the amount of AMPOP present in a sample, as it is a colorless solid.
Orientations Futures
There are numerous potential future directions for the use of AMPOP. For example, it could be used in the development of new drugs or as a tool for drug delivery. In addition, it could be used to study the structure and function of proteins and to develop new enzyme-catalyzed reactions. Furthermore, it could be used to study the pharmacokinetics of drugs, as well as to study the structure and function of DNA. Finally, it could be used in the study of the biochemical and physiological effects of drugs, as well as in the study of the mechanisms of action of drugs.
Méthodes De Synthèse
AMPOP can be synthesized in a variety of ways, including simple acid-base reactions, condensation reactions, and oxidation-reduction reactions. In one method, a solution of 4-amino-3-methoxy-3-oxopropylpyridine in aqueous sodium hydroxide is treated with an aqueous solution of potassium iodide, followed by the addition of aqueous hydrochloric acid to the reaction mixture. This reaction results in the formation of AMPOP and potassium chloride. In another method, AMPOP can be synthesized from 4-amino-3-methoxy-3-oxopropylpyridine and acetic anhydride. The reaction is heated in the presence of an acid catalyst, such as sulfuric acid, and the resulting product is AMPOP.
Propriétés
IUPAC Name |
methyl 3-[(1-hydroxy-4-iminopyridin-3-yl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-15-9(13)2-4-11-8-6-12(14)5-3-7(8)10/h3,5-6,10-11,14H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKHAUPHHKRYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC1=CN(C=CC1=N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

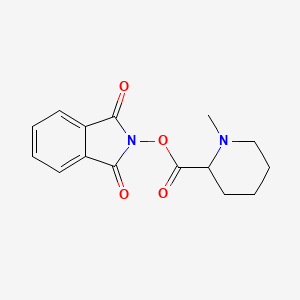
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
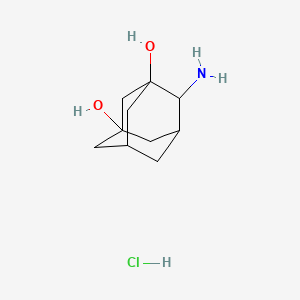

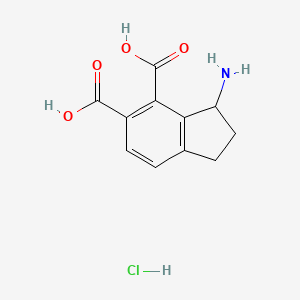
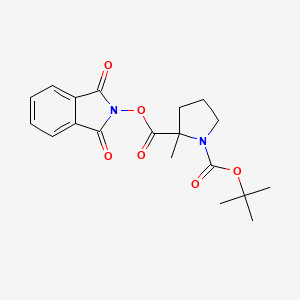
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)
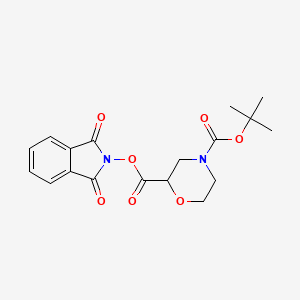
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)

![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)